molecular formula C14H12N2O3S B2994439 3-(methylthio)-N-(3-nitrophenyl)benzamide CAS No. 896342-13-5

3-(methylthio)-N-(3-nitrophenyl)benzamide

Cat. No. B2994439
CAS RN: 896342-13-5
M. Wt: 288.32
InChI Key: WIVUUNBMMCXTHU-UHFFFAOYSA-N
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Description

The compound “3-(methylthio)-N-(3-nitrophenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a type of organic compound that includes a benzene ring attached to an amide group . The 3-nitrophenyl component refers to a phenyl group (a version of benzene) that has a nitro group (-NO2) attached to the third carbon in the ring . The “methylthio” part of the name indicates the presence of a sulfur atom bonded to a methyl group (CH3), which is attached to the benzamide component.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzamide moiety, a 3-nitrophenyl group, and a methylthio group . The exact arrangement of these groups within the molecule would depend on the specifics of the synthesis process.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . For example, under certain conditions, the compound might undergo reactions involving the nitro group or the amide group. The methylthio group could also potentially participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . For example, its solubility, melting point, and boiling point would be influenced by the presence and arrangement of the benzamide, 3-nitrophenyl, and methylthio groups .

Scientific Research Applications

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro substituents, have been studied for their corrosion inhibition properties. For example, a study demonstrated that the presence of nitro substituents affects the inhibition behavior of these compounds on the acidic corrosion of mild steel. Specifically, the study found that certain substituents can enhance or decrease the efficiency of corrosion inhibition. These compounds act as interface corrosion inhibitors and their adsorption at the metal/electrolyte interface is described by the Langmuir adsorption isotherm, indicating strong and spontaneous adsorption. This suggests potential industrial applications in protecting metals against corrosion (Mishra et al., 2018).

Chemosensing

N-nitrophenyl benzamide derivatives have been developed as chemosensors, particularly for the detection of cyanide in aqueous environments. The high selectivity of these compounds towards cyanide ions, due to the strong affinity of cyanide towards the acyl carbonyl carbon, makes them practical for monitoring cyanide concentrations in water samples. This application is crucial for environmental monitoring and safety (Sun et al., 2009).

Antimicrobial Properties

Another area of application for benzamide derivatives is in the development of antimicrobial agents. Compounds such as 2-((4-ethylphenoxy)methyl)benzoylthioureas have shown activity at low concentrations against a variety of bacterial and fungal strains. The antimicrobial activity is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea moiety. This suggests their potential for use in creating new antimicrobial agents, which is particularly relevant in addressing antibiotic resistance (Limban et al., 2011).

Mechanism of Action

The mechanism of action of “3-(methylthio)-N-(3-nitrophenyl)benzamide” would depend on its specific use. For example, if the compound were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with “3-(methylthio)-N-(3-nitrophenyl)benzamide” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled . For example, if the compound is highly reactive or toxic, it could pose significant safety risks .

Future Directions

The future directions for research on “3-(methylthio)-N-(3-nitrophenyl)benzamide” could include further studies on its synthesis, properties, and potential applications . For example, researchers might explore new synthetic routes, investigate its behavior under various conditions, or examine its potential uses in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

3-methylsulfanyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVUUNBMMCXTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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